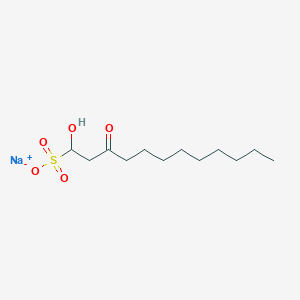
sodium;1-hydroxy-3-oxododecane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-hydroxy-3-oxododecane-1-sulfonate is an organic compound with the molecular formula C₁₂H₂₃NaO₅S. It is a sodium salt of a sulfonic acid derivative, characterized by the presence of a hydroxy group, a keto group, and a sulfonate group on a dodecane chain. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-hydroxy-3-oxododecane-1-sulfonate typically involves the sulfonation of 1-hydroxy-3-oxododecane. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonate group. The process generally involves the following steps:
Hydroxylation: Introduction of a hydroxy group to the dodecane chain.
Oxidation: Conversion of the hydroxy group to a keto group.
Sulfonation: Introduction of the sulfonate group using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods: In industrial settings, the production of sodium 1-hydroxy-3-oxododecane-1-sulfonate is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The process involves continuous monitoring and optimization to achieve high yields and purity. The final product is typically isolated by crystallization or precipitation, followed by drying and packaging.
Types of Reactions:
Oxidation: Sodium 1-hydroxy-3-oxododecane-1-sulfonate can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.
Reduction: The keto group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 1-hydroxy-3-oxododecane-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 1-hydroxy-3-oxododecane-1-sulfonate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, the keto group can participate in nucleophilic addition reactions, and the sulfonate group can engage in ionic interactions. These interactions enable the compound to stabilize proteins, enhance solubility, and facilitate chemical reactions.
Comparison with Similar Compounds
Sodium 1-hydroxy-3-oxododecane-1-sulfonate can be compared with other similar compounds such as:
Sodium dodecyl sulfate: A widely used surfactant with a similar sulfonate group but lacking the hydroxy and keto groups.
Sodium 1-hydroxy-2-oxododecane-1-sulfonate: A structural isomer with the keto group at a different position.
Sodium 1-hydroxy-3-oxodecane-1-sulfonate: A shorter chain analog with similar functional groups.
The uniqueness of sodium 1-hydroxy-3-oxododecane-1-sulfonate lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a variety of applications.
Properties
IUPAC Name |
sodium;1-hydroxy-3-oxododecane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O5S.Na/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)18(15,16)17;/h12,14H,2-10H2,1H3,(H,15,16,17);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPWMWCITPGPKK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CC(O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)CC(O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














